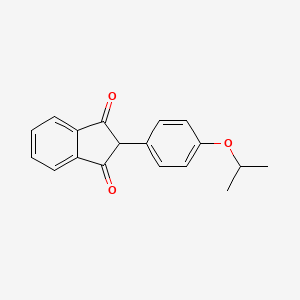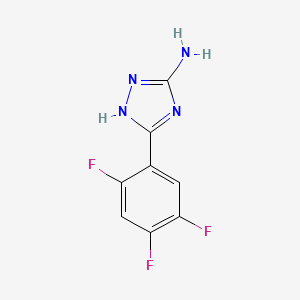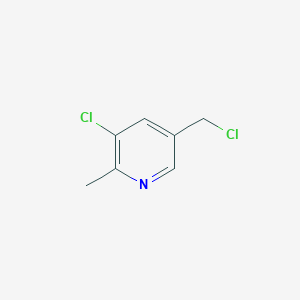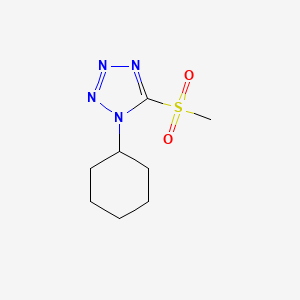
1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole is a tetrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a cyclohexyl group attached to a tetrazole ring, with a methylsulfonyl group at the 5-position. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C8H14N4S.
Preparation Methods
The synthesis of 1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole typically involves the reaction of cyclohexylamine with methylsulfonyl chloride, followed by cyclization with sodium azide. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the process is usually carried out under reflux. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, especially at the 5-position, where the methylsulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include sulfone and sulfide derivatives, as well as substituted tetrazoles.
Scientific Research Applications
1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential anticonvulsant properties, as it is believed to enhance the activity of gamma-aminobutyric acid (GABA) receptors.
Medicine: Research has shown that this compound may have anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Industry: It is used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action of 1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole is still under investigation. it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, this compound may help to reduce neuronal excitability and prevent seizures. Additionally, its anti-inflammatory properties may be attributed to its ability to reduce the levels of pro-inflammatory cytokines.
Comparison with Similar Compounds
1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole can be compared with other similar compounds, such as:
1-Cyclohexyl-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid: This compound has a similar cyclohexyl group but differs in the presence of a pyrazole ring and a carboxylic acid group.
2-(4-Chlorophenyl)-1-cyclohexyl-5-(methylsulfonyl)-1H-benzo[d]imidazole: This compound features a benzoimidazole ring and a chlorophenyl group, making it structurally distinct yet functionally similar.
The uniqueness of this compound lies in its specific combination of the cyclohexyl and tetrazole rings with a methylsulfonyl group, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N4O2S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
1-cyclohexyl-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C8H14N4O2S/c1-15(13,14)8-9-10-11-12(8)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
InChI Key |
NZHNSCSPRDPEFM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=NN1C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


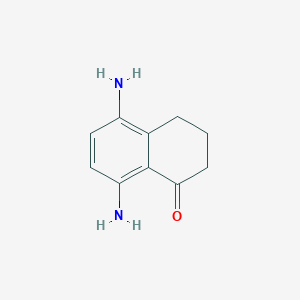
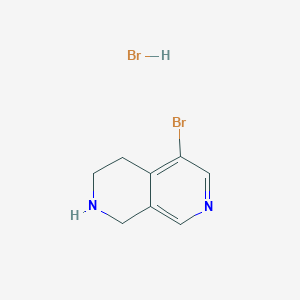
![2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676843.png)
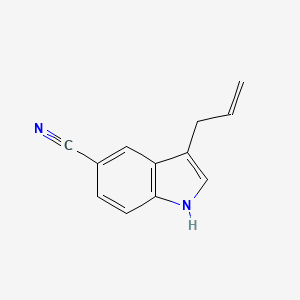
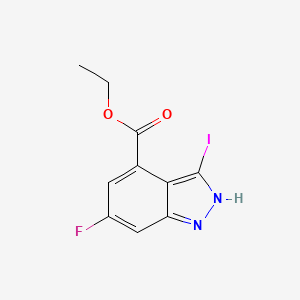
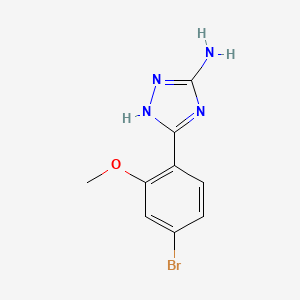
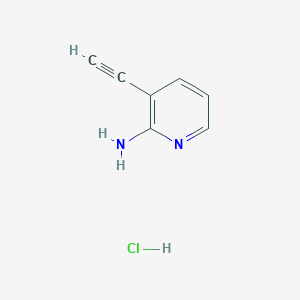
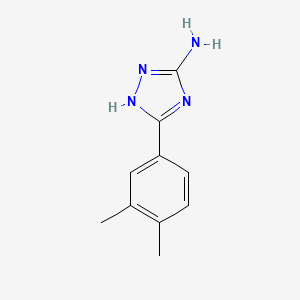
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13676884.png)
![2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid](/img/structure/B13676885.png)
